

Application Notes and Protocols: GSK126 in Mouse Models

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Introduction

GSK126 is a potent, highly selective, and S-adenosyl-methionine (SAM)-competitive small-molecule inhibitor of the EZH2 methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing.[2] [3] Dysregulation of EZH2 activity is implicated in various malignancies and other diseases.

GSK126 effectively inhibits both wild-type and mutant forms of EZH2, leading to decreased H3K27me3 levels, reactivation of PRC2 target genes, and subsequent inhibition of cancer cell proliferation.[1][4] These application notes provide a summary of dosages and protocols for the use of GSK126 in various mouse models based on published research.

Data Presentation: GSK126 Dosage and Administration

The following tables summarize the dosages and administration details for **GSK126** in different mouse models as reported in the literature.

Table 1: **GSK126** Dosage in Oncology Mouse Models



Cancer Type	Mouse Strain	Cell Line/Xen ograft	Dosage	Administr ation Route & Frequenc y	Vehicle	Referenc e
Diffuse Large B- cell Lymphoma (DLBCL)	Female beige SCID	Pfeiffer or KARPAS- 422	150 mg/kg/day	Intraperiton eal (i.p.), daily	Not Specified	[4]
Colorectal Cancer	C57BL/6	MC38	50 mg/kg/day	Intraperiton eal (i.p.), daily	Not Specified	[5]
Multiple Myeloma	Nude mice	RPMI8226	200 mg/kg/day	Intraperiton eal (i.p.), daily for ~14 days	Not Specified	[6][7]
Cholangioc arcinoma	Wild-type FVB	Notch1/AK T induced	150 mg/kg	Intraperiton eal (i.p.), every 2 days for 4 weeks	20% Captisol	[8]
Head and Neck Cancer	C57BL/6	Not Specified	1nM - 100μM	Intraperiton eal (i.p.), 3 times a week	Not Specified	[9]
Diffuse Large B- cell Lymphoma (DLBCL)	Female beige SCID	EZH2 mutant DLBCL	Not Specified	Intraperiton eal (i.p.), 0.2 mL per 20 g body weight	Not Specified	[10]

Table 2: **GSK126** Dosage in Other Disease Models



Disease Model	Mouse Strain	Dosage	Administrat ion Route & Frequency	Vehicle	Reference
Atheroscleros is	Apolipoprotei n E-deficient (ApoE-/-)	50 mg/kg/day	Intraperitonea I (i.p.), daily for 10 weeks	20% DMSO/PBS	[2][9]
Seizure Susceptibility	Not Specified	Not Specified	Peripheral injections	Not Specified	[3]

Experimental Protocols

Protocol 1: General Preparation and Administration of GSK126 for In Vivo Studies

This protocol provides a general guideline for the preparation and intraperitoneal administration of **GSK126** in mice.

Materials:

- GSK126 powder
- Dimethyl sulfoxide (DMSO)
- · Phosphate-buffered saline (PBS) or Captisol
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes (or similar, for injection)
- Appropriate personal protective equipment (PPE)

Procedure:



- Reconstitution: GSK126 is often supplied as a powder. For in vivo studies, a common vehicle is a mixture of DMSO and a solubilizing agent like PBS or Captisol. For a 20% DMSO/PBS vehicle, first dissolve the required amount of GSK126 in DMSO to create a stock solution.[2][9]
- Working Solution Preparation: On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration and vehicle composition (e.g., 20% DMSO in PBS).[2][9] Ensure the solution is clear and free of precipitates. It is recommended to prepare the working solution fresh for each use.[10]
- Animal Dosing:
 - Weigh each mouse to determine the precise volume of GSK126 solution to administer.
 - Administer the solution via intraperitoneal (i.p.) injection. A typical injection volume is 0.1
 mL to 0.2 mL per 20 g of body weight.[2][10]
 - The frequency of administration can range from daily to every few days, depending on the experimental design.[4][5][8]
- Control Group: The vehicle control group should receive injections of the same volume and composition of the vehicle (e.g., 20% DMSO/PBS) on the same schedule as the treatment group.[2][9]

Protocol 2: Xenograft Tumor Model for Efficacy Studies

This protocol describes a typical workflow for evaluating the efficacy of **GSK126** in a subcutaneous xenograft mouse model.

Materials:

- Cancer cell line of interest (e.g., KARPAS-422, Pfeiffer, RPMI8226)[4][6]
- Matrigel (or similar extracellular matrix)
- Immunocompromised mice (e.g., SCID or nude mice)[4][6]
- Calipers for tumor measurement



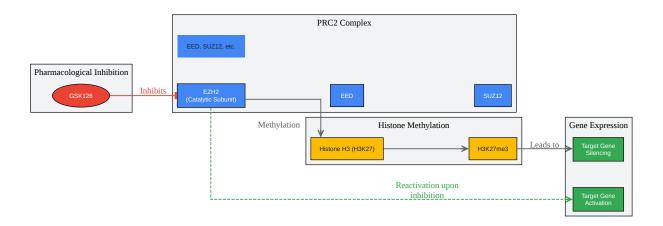
Prepared GSK126 solution and vehicle control

Procedure:

- Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
 A common concentration is 1x10⁷ cells in 100 μL.[11]
- Tumor Implantation: Subcutaneously implant the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
- Randomization and Treatment Initiation: Once tumors reach a predetermined average volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[11]
- Drug Administration: Begin administration of GSK126 or vehicle control according to the desired dosage and schedule (see Table 1).
- Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., predetermined tumor size in the control group, specific time point). At the endpoint, euthanize the mice and dissect the tumors.
- Post-mortem Analysis:
 - Weigh the dissected tumors.[6]
 - Perform downstream analyses such as immunohistochemistry for biomarkers like Ki67 (proliferation) and H3K27me3 (EZH2 activity), or Western blotting of tumor lysates.[6]

Visualizations

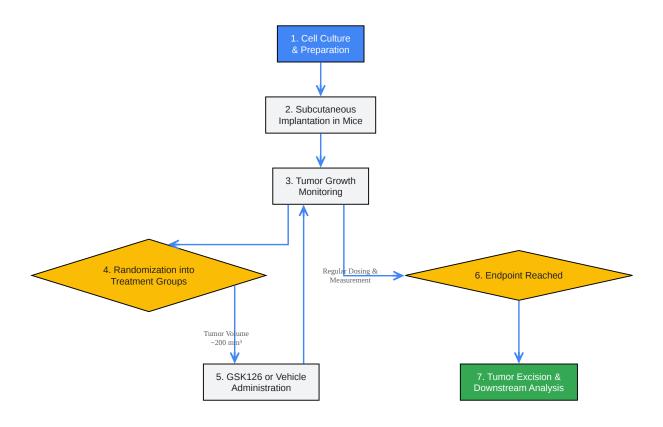




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Caption: **GSK126** inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation.





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Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of GSK126.

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